molecular formula C11H14ClNO4 B5770516 N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxyacetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxyacetamide

Cat. No.: B5770516
M. Wt: 259.68 g/mol
InChI Key: RBAUEERURLKYPQ-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxyacetamide is an organic compound that belongs to the class of phenylacetamides It is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with a methoxyacetamide moiety

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. Anilides are a broad class of compounds that include many biologically active substances, so the potential activities of this compound could be diverse .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity, which is not known without specific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxyacetamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2,5-dimethoxyaniline.

    Acylation Reaction: The aniline derivative undergoes acylation with methoxyacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents used in the process are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of 4-chloro-2,5-dimethoxybenzoic acid.

    Reduction: Formation of 2,5-dimethoxyaniline.

    Substitution: Formation of N-(4-azido-2,5-dimethoxyphenyl)-2-methoxyacetamide.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-pyridinyloxy)acetamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-morpholinyl)acetamide

Comparison: N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxyacetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a methoxyacetamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the chloro group enhances its reactivity in substitution reactions, while the methoxy groups influence its solubility and stability.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4/c1-15-6-11(14)13-8-5-9(16-2)7(12)4-10(8)17-3/h4-5H,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAUEERURLKYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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